molecular formula C21H17F3N2O5 B2709988 3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888455-03-6

3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2709988
CAS No.: 888455-03-6
M. Wt: 434.371
InChI Key: MMMVBGUKRIYHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a novel synthetic benzofuran-2-carboxamide derivative offered for research purposes. While specific data on this exact molecule is limited, its core structural motif is shared with a class of compounds that have demonstrated significant potential in medicinal chemistry research, particularly as immunomodulatory and anticancer agents. Benzofuran-2-carboxamide scaffolds have been identified as effective inhibitors of the CCL20/CCR6 axis, a key chemokine pathway correlated with autoimmune disorders, inflammatory bowel diseases, and colorectal cancer . Research on similar analogs has shown that these compounds can potently block CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs) . Furthermore, selected benzofuran-2-carboxamide derivatives exhibit promising cytotoxic, cytostatic, and antiproliferative activity against various colon cancer cell lines, suggesting a dual mechanism of action that combines immunomodulation with direct anticancer effects . The structural features of this compound—including the benzofuran core, a carboxamide linker, and the 4-(trifluoromethoxy)phenyl group—are common in pharmacologically active compounds, hinting at its potential for interaction with specific biological targets involved in immune signaling and cancer progression . This molecule is intended for use in biochemical and cell-based assays to further explore these mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(oxolane-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-2,4-5,7-10,16H,3,6,11H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMVBGUKRIYHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic derivative notable for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents to highlight its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18F3N1O4\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_4

This structure features a benzofuran core, an oxolane amide, and a trifluoromethoxy phenyl group, which are significant for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities due to their ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of certain enzymes, similar to other benzofuran derivatives, which have shown activity against cholinesterases and other targets involved in neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar backbones have demonstrated the ability to modulate inflammatory pathways, particularly by inhibiting NF-κB signaling.

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:

Activity TypeIC50 Value (µM)Reference
Cholinesterase Inhibition0.23
Anti-inflammatory (NO production)2.91
Antitubercular (Mycobacterium tuberculosis)40 nM (aerobic)
Neuroprotective (Aβ-induced SH-SY5Y cells)50

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective properties, the compound was tested against Aβ-induced neurotoxicity in SH-SY5Y cells. Results indicated significant protection at concentrations up to 50 µM, suggesting potential applications in Alzheimer's disease treatment through mechanisms involving oxidative stress reduction and inflammation modulation.

Case Study 2: Antitubercular Activity

A series of derivatives including this compound were evaluated for their antitubercular activity against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited improved efficacy in both aerobic and anaerobic conditions, with some compounds achieving IC50 values significantly lower than their parent compounds, indicating enhanced potency.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds similar to 3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide have demonstrated significant neuroprotective effects against excitotoxicity induced by NMDA (N-methyl-D-aspartate) in neuronal cultures. This suggests that modifications in the benzofuran structure can lead to compounds with enhanced neuroprotective activity, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antioxidant Activity

The antioxidant capabilities of related compounds have been explored extensively. Studies indicate that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting neuronal cells from oxidative stress. The structural features that contribute to these activities include specific substitutions on the benzofuran ring .

Antimicrobial Properties

Compounds with trifluoromethoxy groups have shown promising antimicrobial activity. For example, derivatives of benzofuran with similar substituents have been tested against various bacterial strains, demonstrating effectiveness as potential antimicrobial agents .

Potential Antitumor Activity

Emerging research suggests that benzofuran derivatives may possess antitumor properties. Some studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of benzofuran derivatives, several compounds were synthesized and tested for their ability to protect against NMDA-induced neuronal damage. Among these, a compound structurally similar to 3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide exhibited significant protection at concentrations comparable to established neuroprotective agents like memantine .

Case Study 2: Antimicrobial Activity

Research focused on the synthesis of novel benzofuran derivatives revealed that certain compounds showed potent activity against drug-resistant strains of bacteria. The incorporation of trifluoromethoxy groups was found to enhance antimicrobial efficacy, suggesting a viable pathway for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituent at the 3-position of the benzofuran core. Below is a detailed comparison with key analogs, focusing on molecular properties, solubility, and hypothetical pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 3-Position Predicted LogP H-Bond Donors H-Bond Acceptors
3-(Oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide C₂₀H₁₇F₃N₂O₅ 446.36 Oxolane-2-amido 3.2* 2 8
3-Acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide C₁₈H₁₃F₃N₂O₄ 378.31 Acetamido (-NHCOCH₃) 2.8 2 7
3-Hydroxy-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide C₁₆H₁₀F₃NO₄ 345.26 Hydroxyl (-OH) 1.9 3 6

*LogP calculated using the XLogP3 algorithm.

Key Observations:

Molecular Weight and Size :

  • The oxolane-2-amido analog has a higher molecular weight (446.36 g/mol) compared to the acetamido derivative (378.31 g/mol) due to the larger oxolane substituent. This could influence pharmacokinetics, such as absorption and distribution.

Lipophilicity (LogP): The oxolane substituent increases LogP (3.2 vs.

Hydrogen Bonding: Both the oxolane- and acetamido-substituted compounds have two H-bond donors (amide NH groups). However, the oxolane’s ether oxygen adds an H-bond acceptor, increasing total acceptors to 8 compared to 7 in the acetamido analog. This may improve target-binding affinity in polar active sites.

However, in vitro studies are needed to confirm this hypothesis.

Pharmacological Implications (Hypothetical):

  • The acetamido derivative’s lower molecular weight and LogP may favor rapid systemic clearance, whereas the oxolane analog’s larger size and lipophilicity could enhance tissue penetration.
  • The hydroxyl-substituted analog, with its polar -OH group, shows the lowest LogP (1.9) and highest H-bond donors, likely limiting blood-brain barrier penetration but improving solubility for intravenous formulations.

Notes and Limitations

Data Gaps : Experimental data on the target compound’s solubility, stability, and bioactivity are unavailable in public databases. Predictions are based on computational models and analog extrapolation.

Contradictory Evidence : While cyclic ethers like oxolane are generally associated with metabolic stability, some studies suggest that bulky substituents may reduce binding affinity to compact enzymatic pockets . Further structure-activity relationship (SAR) studies are critical.

Q & A

Basic: What are the recommended multi-step synthetic routes for synthesizing 3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide?

Answer:
The synthesis typically involves three key stages:

Benzofuran core construction : Use Pd-catalyzed C-H arylation to functionalize the benzofuran ring, as demonstrated in similar carboxamide derivatives .

Oxolane-2-amido incorporation : Employ a transamidation reaction to introduce the oxolane moiety, leveraging conditions like DCC/DMAP coupling in anhydrous THF .

Trifluoromethoxyphenyl coupling : Perform nucleophilic aromatic substitution (SNAr) on 4-(trifluoromethoxy)aniline under basic conditions (e.g., K2CO3 in DMF) .
Critical step validation: Monitor intermediates via LC-MS and confirm regioselectivity using 2D NMR (HSQC, HMBC) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • FT-IR : Confirm amide C=O stretching (1645–1670 cm⁻¹) and oxolane C-O-C vibrations (1260–1280 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve benzofuran aromatic protons (δ 6.8–8.1 ppm) and trifluoromethoxy splitting patterns (δ 4.3–4.7 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~495.1) and isotopic patterns for chlorine/fluorine .

Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Answer:

  • Target selection : Prioritize kinases or GPCRs, as benzofuran carboxamides often modulate these targets .
  • Assay conditions :
    • Use HEK293 or CHO cells transfected with target receptors.
    • Measure IC50 via fluorescence polarization (FP) or TR-FRET assays .
  • Controls : Include positive controls (e.g., staurosporine for kinases) and solvent-matched blanks .

Advanced: What strategies optimize synthetic yield while minimizing oxolane ring-opening side reactions?

Answer:

  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce nucleophilic attack on the oxolane .
  • Temperature control : Maintain reactions below 40°C to prevent thermal degradation .
  • Protecting groups : Temporarily protect the oxolane amide with Boc groups during harsh coupling steps .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified oxolane (e.g., tetrahydrothiophene) or phenyl substituents (e.g., 4-CF3 vs. 4-OCF3) .
  • Bioisosteric replacement : Test sulfonamide or urea groups in place of the carboxamide .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

Advanced: What computational methods are suitable for predicting this compound’s binding mode to biological targets?

Answer:

  • Docking studies : Utilize AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3POZ for kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QM/MM : Calculate binding energies at the B3LYP/6-31G* level for key interactions (e.g., hydrogen bonds with Trp286 in GPCRs) .

Advanced: How can researchers address poor aqueous solubility during formulation for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate esters at the benzofuran 3-position for enhanced solubility .
  • Nanoparticle encapsulation : Use PLGA-PEG carriers (size: 150–200 nm, PDI <0.2) via emulsion-solvent evaporation .
  • Co-solvent systems : Test cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v in PBS .

Advanced: What experimental approaches resolve contradictions in spectral data (e.g., conflicting NOE correlations)?

Answer:

  • Variable-temperature NMR : Perform at 298–323 K to distinguish dynamic vs. static disorder in NOESY spectra .
  • X-ray crystallography : Grow single crystals via vapor diffusion (hexane/EtOAc) to unambiguously assign stereochemistry .
  • DFT calculations : Compare experimental 13C^{13}C shifts with B3LYP/6-311+G(d,p)-optimized structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.